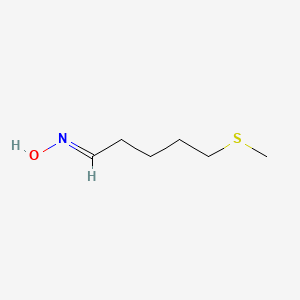

5-Methylthiopentanaldoxime

Description

Contextualization within Organosulfur Chemistry and Oxime Chemistry

The chemical structure of 5-Methylthiopentanaldoxime features two key functional groups: a thioether and an oxime. Understanding the significance of these moieties in their respective chemical fields is crucial to appreciating the compound's scientific relevance.

The thioether (or sulfide) functional group, characterized by a C-S-C bond, is a cornerstone of organosulfur chemistry. taylorandfrancis.com Organosulfur compounds are vital in medicinal and agricultural chemistry. taylorandfrancis.com The thioether moiety, in particular, is present in a wide array of pharmaceuticals and agrochemicals due to its contribution to the biological activity of the molecule. taylorandfrancis.comchemrevlett.com Research has shown that the inclusion of a thioether can influence a molecule's pharmacokinetic properties. researchgate.net

The reactivity of thioethers differs from their oxygen analogs (ethers); the sulfur atom is less electronegative and larger than oxygen, making thioethers more reactive. wiley.com They can be oxidized to form sulfoxides and sulfones, which can introduce new properties to the molecule. wiley.com Over 30 drugs approved by the U.S. Food and Drug Administration (FDA) feature a thioether group, highlighting its importance in drug design. chemrevlett.comtandfonline.com

Table 1: Examples of Thioether-Containing Compounds in Applied Chemistry

| Compound Name | Application Area | Function/Use |

|---|---|---|

| Aldicarb | Agrochemical | Controls various insects taylorandfrancis.com |

| Chlorbenside | Agrochemical | Controls mites and ticks taylorandfrancis.com |

| Ethiofencarb | Agrochemical | Controls aphids taylorandfrancis.com |

This table is generated based on information from the text.

The oxime functional group (C=N-OH) is a versatile and significant feature in both organic synthesis and biochemistry. rsc.orgnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org Depending on the starting carbonyl compound, they are classified as aldoximes (from aldehydes) or ketoximes (from ketones). numberanalytics.comtaylorandfrancis.com

In organic synthesis, oximes serve as crucial intermediates for creating more complex molecules. numberanalytics.com They can be readily converted into other functional groups such as amines, nitriles, and amides. numberanalytics.combritannica.com For instance, the large-scale industrial production of nylon-6 involves the transformation of cyclohexanone (B45756) oxime into caprolactam. britannica.com Oximes are also used as precursors for generating iminyl radicals, which are valuable in the synthesis of nitrogen-containing heterocyclic compounds. rsc.org In biochemistry, oxime-containing compounds are found in nature and have diverse biological activities. taylorandfrancis.com They are also used as ligands that can chelate metal ions and as antidotes for nerve agents. wikipedia.org

Table 2: Applications of the Oxime Functional Group

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediates for synthesizing amines, nitriles, and amides. numberanalytics.combritannica.com |

| Industrial Chemistry | Precursor for caprolactam, the monomer for nylon 6. britannica.com |

| Radical Chemistry | Precursors for iminyl radicals used in synthesizing heterocycles. rsc.org |

| Coordination Chemistry | Used as ligands and sequestering agents for metal ions. wikipedia.org |

| Pharmacology | Used as antidotes for nerve agent poisoning. wikipedia.org |

| Food Science | Perillartine, an oxime, is used as an artificial sweetener. wikipedia.org |

This table is generated based on information from the text.

Overview of Research Trajectories for the Compound

Academic research on this compound is predominantly focused on its function as a metabolic intermediate in the biosynthesis of aliphatic glucosinolates in plants. nih.gov Studies have identified it as the product of the enzymatic conversion of dihomomethionine (B12077338), a reaction catalyzed by the cytochrome P450 enzyme CYP79F1. nih.gov

The primary research trajectory follows its path in plant biochemistry:

Biosynthetic Pathway Elucidation: A significant body of research has aimed to map the precise steps of glucosinolate formation. In Arabidopsis thaliana, this compound is the precursor to major glucosinolates like 4-methylthiobutylglucosinolate (B1231797). nih.gov

Enzyme Function and Regulation: Studies investigate the enzymes that metabolize this compound. For example, the cytochrome P450 monooxygenase CYP83A1 is known to act upon this compound. frontiersin.orgresearchgate.net Research on mutants lacking this enzyme, such as cyp83a1, shows an accumulation of this compound, which can be potentially toxic to the plant. frontiersin.orgresearchgate.net

Plant Defense and Development: The glucosinolate pathway, in which this compound is an intermediate, is integral to plant defense against pathogens and herbivores. frontiersin.org Research has shown that mutations affecting this pathway can alter a plant's resistance to diseases like powdery mildew. frontiersin.orgresearchgate.net Furthermore, disruption of the pathway, as seen in transgenic plants with suppressed CYP79F1, leads to reduced glucosinolate content and significant morphological changes, such as the loss of apical dominance. nih.gov

Table 3: Summary of Key Research Findings on this compound

| Research Focus | Key Finding | Organism/System Studied |

|---|---|---|

| Biosynthesis | This compound is formed from dihomomethionine by the enzyme CYP79F1. nih.gov | Recombinant CYP79F1 expressed in E. coli nih.gov |

| Metabolic Role | It is a precursor to 4-methylthiobutylglucosinolate and other glucosinolates. nih.gov | Arabidopsis thaliana, Brassica sp. nih.gov |

| Enzyme Interaction | It is a substrate for the enzyme CYP83A1. frontiersin.orgresearchgate.net | Arabidopsis thaliana frontiersin.orgresearchgate.net |

| Genetic Studies | cyp83a1 mutants accumulate this compound and show increased disease resistance. frontiersin.orgresearchgate.net | Arabidopsis thaliana frontiersin.orgresearchgate.net |

| Developmental Impact | Suppression of its biosynthetic pathway leads to reduced aliphatic glucosinolates and altered plant morphology. nih.gov | Transgenic Arabidopsis thaliana nih.gov |

This table is generated based on information from the text.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

(NE)-N-(5-methylsulfanylpentylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NOS/c1-9-6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+ |

InChI Key |

KNFFJJFEYQLINT-FNORWQNLSA-N |

SMILES |

CSCCCCC=NO |

Isomeric SMILES |

CSCCCC/C=N/O |

Canonical SMILES |

CSCCCCC=NO |

Origin of Product |

United States |

Biological Occurrence and Metabolic Pathways of 5 Methylthiopentanaldoxime

Natural Occurrence and Distribution in Biological Systems

Presence in Arabidopsis thaliana and other Brassica species

5-Methylthiopentanaldoxime is a naturally occurring aldoxime found in members of the Brassicaceae family, most notably in the model organism Arabidopsis thaliana. nih.govmdpi.comelifesciences.org It also occurs in other Brassica species, such as oilseed rape (Brassica napus). oup.comopen.ac.uk The presence and concentration of this compound can vary between different species and even between different tissues within the same plant. mdpi.com For instance, in Brassica napus, glucosinolate concentrations, for which this compound is a precursor, are higher in the seeds than in the leaves. mdpi.com

The existence of natural genetic variation within Arabidopsis thaliana populations leads to differences in the profiles of secondary metabolites, including the downstream products of this compound. elifesciences.orgresearchgate.netnih.govnih.gov This variation is influenced by a range of genes that control the biosynthesis of these defensive compounds. elifesciences.orgnih.gov

Role as a Precursor Metabolite in Plant Secondary Metabolism

This compound serves as a crucial intermediate in the biosynthesis of aliphatic glucosinolates, a major class of plant secondary metabolites. nih.govwikipedia.orgmdpi.comviper.ac.in These sulfur-containing compounds are integral to the plant's defense mechanisms against pests and pathogens. genome.jpgenome.jp Specifically, this compound is the precursor to some of the most abundant glucosinolates in the leaves of A. thaliana, namely 4-methylthiobutylglucosinolate (B1231797) and 4-methylsulfinylbutylglucosinolate. nih.govresearchgate.netresearchgate.net

The biosynthesis of glucosinolates is a multi-step process, and this compound sits (B43327) at a key juncture in this pathway. researchgate.netresearchgate.net Its formation from chain-elongated methionine homologues is a committed step towards the production of a specific subset of aliphatic glucosinolates. nih.govresearchgate.net The accumulation of this compound can occur in mutants where the subsequent enzymatic step is blocked, highlighting its position as a key metabolic intermediate. frontiersin.orgharvard.edu

Biosynthesis Pathways and Enzymatic Mechanisms

Cytochrome P450 Enzymes in Aldoxime Formation (e.g., CYP79F1)

The formation of this compound is catalyzed by a specific family of cytochrome P450 enzymes known as the CYP79 family. encyclopedia.pub In Arabidopsis thaliana, the enzyme CYP79F1 is responsible for the conversion of chain-elongated methionine derivatives into their corresponding aldoximes. nih.govresearchgate.netwiley.com

Recombinant CYP79F1 has been shown to metabolize dihomomethionine (B12077338) to produce this compound. nih.govresearchgate.net This reaction is an oxidative decarboxylation, where the amino acid is converted to the aldoxime. oup.com Studies with transgenic A. thaliana that have a suppressed CYP79F1 function show a decrease in aliphatic glucosinolates and a buildup of the precursor, dihomomethionine, confirming the enzyme's role. nih.govresearchgate.netresearchgate.net While CYP79F1 can act on several short-chain elongated methionines, CYP79F2, a related enzyme, is specific for long-chain derivatives. encyclopedia.pubwiley.com

Conversion of Methionine Homologues to Aldoximes

The biosynthesis of this compound begins with the chain elongation of the amino acid methionine. researchgate.netresearchgate.net This process involves a series of enzymatic reactions that add methylene (B1212753) groups to the methionine side chain, creating homologues such as dihomomethionine. oup.comencyclopedia.pub

Once formed, dihomomethionine is the direct substrate for the enzyme CYP79F1, which catalyzes its conversion to this compound. nih.govuniprot.org This conversion is a critical step that channels the flow of metabolites into the glucosinolate pathway. researchgate.net The specificity of the CYP79 enzymes for different amino acid precursors is a key determinant of the diverse array of glucosinolates found in plants. researchgate.net

Subsequent Enzymatic Transformations to Glucosinolates (e.g., by CYP83A1, CYP83B1)

Following its synthesis, this compound is further metabolized in the glucosinolate biosynthetic pathway. The next step involves another set of cytochrome P450 enzymes, specifically from the CYP83 family. encyclopedia.pub In Arabidopsis, CYP83A1 is the primary enzyme that metabolizes aliphatic aldoximes like this compound. encyclopedia.pubnih.gov It converts the aldoxime into either a nitrile oxide or an aci-nitro compound. encyclopedia.pubigem.wiki

While both CYP83A1 and CYP83B1 can metabolize aldoximes, they have different substrate preferences. CYP83A1 is efficient in converting aliphatic aldoximes, whereas CYP83B1 has a higher affinity for indole-3-acetaldoxime, a precursor for indole (B1671886) glucosinolates. nih.govnih.govfrontiersin.org This demonstrates that these two enzymes are not redundant and have distinct roles in glucosinolate biosynthesis. nih.gov Mutants lacking CYP83A1 accumulate this compound, further confirming its role as the substrate for this enzyme. frontiersin.org The product of the CYP83A1-catalyzed reaction then undergoes further transformations, including conjugation to glutathione, to eventually form the final glucosinolate structure. encyclopedia.pubmdpi.com

Interactive Data Tables

Table 1: Enzymes in this compound Metabolism

| Enzyme | Family | Function | Substrate(s) | Product(s) | Organism |

| CYP79F1 | Cytochrome P450 | Aldoxime formation | Dihomomethionine, Trihomomethionine (B1262797) | This compound, 6-Methylthiohexanaldoxime | Arabidopsis thaliana |

| CYP83A1 | Cytochrome P450 | Oxime metabolism | Aliphatic aldoximes (e.g., this compound) | Nitrile oxides or aci-nitro compounds | Arabidopsis thaliana |

| CYP83B1 | Cytochrome P450 | Oxime metabolism | Indole-3-acetaldoxime, Aromatic aldoximes | Indole-3-S-alkyl-thiohydroximate | Arabidopsis thaliana |

Investigation of Biosynthetic Intermediates

The biosynthesis of glucosinolates, a class of natural plant products, involves a series of complex enzymatic reactions with aldoximes serving as key intermediates. nih.gov this compound is a central aldoxime intermediate in the pathway that produces aliphatic glucosinolates derived from chain-elongated methionine homologues. nih.govbac-lac.gc.ca

Research in Arabidopsis thaliana has been pivotal in elucidating this pathway. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP79F1. nih.gov This enzyme facilitates the N-hydroxylation of dihomomethionine, a chain-elongated derivative of methionine, to produce this compound. nih.gov The same enzyme also metabolizes trihomomethionine to form 6-methylthiohexanaldoxime. nih.gov

The general biosynthetic pathway for glucosinolates involves several key types of reactive intermediates, which include:

N-hydroxy amino acids

Aldoximes (such as this compound) bac-lac.gc.ca

Thiohydroximic acids bac-lac.gc.ca

Desulfoglucosinolates bac-lac.gc.ca

Following its formation, this compound is further metabolized by other enzymes. The cytochrome P450 monooxygenase CYP83A1 acts on aliphatic aldoximes like this compound, converting them into their corresponding nitrile oxides or other reactive species that proceed down the glucosinolate core pathway. nih.govnih.gov Consequently, mutations in the CYP83A1 gene lead to the accumulation of its substrate, this compound. researchgate.netfrontiersin.orgharvard.edu

The table below summarizes the direct biosynthetic step leading to this compound.

Table 1: Biosynthesis of this compound

| Precursor | Enzyme | Product | Plant Species |

|---|

Metabolic Interconnections and Regulatory Mechanisms

The pathways producing specialized metabolites in plants are not isolated but form an intricate network. The metabolism of this compound is interconnected with other significant metabolic pathways, notably phenylpropanoid biosynthesis, and has a demonstrable impact on plant development.

Linkages with Phenylpropanoid Biosynthesis

A significant metabolic link exists between the biosynthesis of glucosinolates and phenylpropanoids. nih.gov Phenylpropanoids are a large class of metabolites derived from the amino acid phenylalanine, which are essential for plant growth, defense, and interaction with the environment. nih.govgenome.jp

Evidence for this metabolic cross-talk first emerged from the study of Arabidopsis mutants. Mutants with defects in glucosinolate biosynthesis, such as ref2 (which has a mutation in CYP83A1) and ref5 (with a mutation in CYP83B1), were found to have reduced levels of phenylpropanoid-derived compounds. nih.govnih.gov The accumulation of aldoxime intermediates in these mutants was identified as a cause for this repression. nih.gov

Specifically, the accumulation of aliphatic aldoximes (AAOx), a group that includes this compound, has been shown to repress phenylpropanoid production. biorxiv.org In cyp83a1 mutants, the buildup of this compound and other aliphatic oximes is linked to the observed reduction in phenylpropanoids. nih.govfrontiersin.org While the precise signaling mechanism is still under investigation, it is thought that aldoximes or their derivatives may act as signals that lead to the accelerated degradation of Phenylalanine Ammonia Lyase (PAL), a crucial enzyme at the entry point of the phenylpropanoid pathway. nih.gov This connection highlights a regulatory mechanism where the status of the glucosinolate pathway can directly influence the flux through the phenylpropanoid pathway. nih.govbiorxiv.org

Table 2: Impact of Glucosinolate Pathway Mutations on Phenylpropanoid Biosynthesis

| Mutant | Defective Enzyme | Accumulated Intermediate(s) | Effect on Phenylpropanoid Pathway |

|---|---|---|---|

| ref2 (cyp83a1) | CYP83A1 | This compound (and other aliphatic oximes) | Repression |

Impact on Plant Developmental Processes

Alterations in the metabolic flux leading to and from this compound have significant consequences for plant development. nih.gov This demonstrates that intermediates in specialized metabolic pathways can play roles beyond their immediate biosynthetic function, acting as signaling molecules that modulate growth and morphology. nih.govmdpi.com

Studies on transgenic A. thaliana with suppressed expression of the CYP79F1 gene provide a clear example. These plants have reduced levels of this compound and its downstream glucosinolate products, alongside a large accumulation of the precursor dihomomethionine. nih.gov This metabolic shift results in a distinct morphological phenotype characterized by a loss of apical dominance and the formation of numerous axillary shoots. nih.gov

Conversely, the accumulation of this compound, as seen in cyp83a1 loss-of-function mutants, is also associated with altered plant phenotypes, including changes in disease resistance. frontiersin.orgharvard.edu Furthermore, research on the developmental regulator BOLITA in A. thaliana showed that its overexpression causes severe developmental defects, including reduced organ size. mdpi.com Metabolomic analysis of these plants revealed a differential accumulation of glucosinolates, including this compound, linking the regulatory gene to the metabolic pathway and its ultimate impact on development. mdpi.com Glucosinolates as a class have been reported to play roles in various developmental processes, from root development and biomass accumulation to reproductive development. mdpi.com

Table 3: Developmental Effects of Altered this compound Metabolism

| Genetic Modification | Change in Metabolite Levels | Resulting Developmental Impact |

|---|---|---|

| CYP79F1 Co-suppression | Decreased this compound; Increased Dihomomethionine | Loss of apical dominance, formation of multiple axillary shoots. nih.gov |

| cyp83a1 Mutation | Increased this compound | Altered disease resistance, potential for other pleiotropic effects. frontiersin.orgharvard.edu |

Chemical Synthesis Methodologies and Strategies for 5 Methylthiopentanaldoxime and Analogues

Established Synthetic Routes to Oximes

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH. wikipedia.org Their synthesis is a fundamental transformation in organic chemistry, with several reliable methods available.

Condensation Reactions of Carbonyl Compounds with Hydroxylamine (B1172632)

The most common and direct method for the preparation of oximes is the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgbyjus.comnumberanalytics.com This reaction, which forms an aldoxime from an aldehyde or a ketoxime from a ketone, is a versatile and widely used transformation. wikipedia.orgbyjus.com The reaction typically proceeds by treating the carbonyl compound with hydroxylamine hydrochloride. asianpubs.orgresearchgate.net

The reaction can be carried out under various conditions, often with mild heating. asianpubs.org To drive the reaction to completion and neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, a base is often added. Common bases used for this purpose include sodium carbonate. asianpubs.org The choice of solvent can vary, with alcohols like methanol (B129727) or ethanol (B145695) being frequently employed. asianpubs.org In recent years, more environmentally friendly methods have been developed, such as performing the reaction by grinding the reactants together, which can lead to high yields in a short amount of time. asianpubs.org

Table 1: Examples of Oxime Synthesis via Condensation

| Carbonyl Compound | Reagents | Conditions | Product | Yield (%) |

| 3-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Grinding, Room Temperature, 2 min | 3-Chlorobenzaldoxime | 95 |

| 4-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Grinding, Room-temperature, 3 min | 4-Chlorobenzaldoxime | 96 |

| 4-Nitrobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Grinding, Room-temperature, 1.5 min | 4-Nitrobenzaldoxime | 98 |

This table presents selected examples of oxime synthesis from various benzaldehyde (B42025) derivatives using a grinding method with hydroxylamine hydrochloride and sodium carbonate, highlighting the efficiency and high yields of this approach. asianpubs.org

Metal-Mediated and Metal-Catalyzed Oxime Formation

While condensation with hydroxylamine is the primary route, metal-involving methods for oxime synthesis offer alternative pathways. acs.org These can include the reduction of nitro compounds using metal catalysts or the nitrosation of alkanes and alkenes mediated by metal complexes. acs.orgacs.org

For instance, nitro compounds can be reduced to oximes using agents like tin(II) chloride. acs.org Metal-mediated approaches also allow for the preparation of functionalized oximes. acs.org The mechanism of metal-mediated nitrosation of alkanes is thought to involve the generation of an organometallic intermediate that coordinates with the nitrosation agent. acs.org

In addition to these methods, transition metal catalysis has been explored for various transformations of oximes themselves, highlighting the versatility of this functional group in the presence of metal catalysts. orgsyn.org For example, copper(I) salts have been used in condensation reactions of oxime acetates. orgsyn.org

Approaches to Thioether Moiety Construction

The thioether functional group, characterized by a C-S-C linkage, is another key structural feature of 5-methylthiopentanaldoxime. The construction of this bond can be achieved through several reliable synthetic strategies.

C-S Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a powerful and general strategy for forming C-S bonds, particularly for the synthesis of aryl thioethers. thieme-connect.com These methods offer an alternative to traditional nucleophilic aromatic substitution. thieme-connect.com

Palladium-catalyzed couplings, often referred to as Migita couplings, were among the first to be developed and remain a cornerstone of C-S bond formation. thieme-connect.comnih.govnih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. thieme-connect.com Over the years, significant advancements have been made, including the development of more efficient catalyst systems that can be used at low loadings and are effective for a broad range of substrates, including less reactive aryl chlorides. thieme-connect.comnih.gov

Nickel, copper, and iron complexes have also been successfully employed as catalysts for C-S cross-coupling reactions. thieme-connect.comnih.gov Copper-catalyzed Ullmann-type couplings of thiols with aryl halides have a long history and have seen significant improvements, with modern methods allowing for lower reaction temperatures. thieme-connect.com More recently, visible-light-promoted C-S cross-coupling reactions have emerged as a promising, metal-free alternative. nih.govorgsyn.org

Table 2: Metal Catalysts for C-S Cross-Coupling Reactions

| Metal | Catalyst System Example | Substrates | Key Advantages |

| Palladium | Pd(OAc)₂ / Josiphos ligand | Aryl (pseudo)halides and thiols | Low catalyst loading, broad substrate scope |

| Copper | CuI / Oxalic diamide (B1670390) ligand | Aromatic and aliphatic thiols with aryl chlorides | Utilizes a less expensive metal |

| Nickel | Ni(dppbz)Br₂ | Aryl bromides and arenethiolates | Effective for generating diaryl and aryl alkyl thioethers |

| Iron | FeCl₃ / N,N'-Dimethylethylenediamine | Aryl iodides and thiols | Inexpensive and avoids air-sensitive ligands |

| Gold | Gold catalyst with P,N-ligand | Organoiodides and disulfides | Mild conditions, excellent functional group tolerance |

This table summarizes various metal catalysts used in C-S cross-coupling reactions for the synthesis of thioethers, highlighting their respective advantages and typical substrates. thieme-connect.comacs.org

Thiol-Olefin Additions

The addition of thiols to alkenes, often referred to as thiol-ene reactions, is a highly efficient method for the synthesis of thioethers. taylorandfrancis.com This reaction proceeds via an anti-Markovnikov addition, providing linear thioethers. organic-chemistry.org The reaction can be initiated by various means, including radical initiators or light.

Visible light photoredox catalysis has proven to be an effective way to initiate thiol-ene reactions, often in the presence of a photocatalyst. organic-chemistry.org This method allows for the generation of a thiyl radical, which then adds to the alkene. organic-chemistry.org Catalyst-free methods for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water have also been reported, offering a green and operationally simple approach. acsgcipr.org

Reactions of Organic Halides with Thiourea (B124793)

An increasingly popular and advantageous method for synthesizing thioethers involves the reaction of organic halides with thiourea. taylorandfrancis.comtandfonline.com This approach is particularly appealing because it uses thiourea as an odorless and non-toxic sulfur source, avoiding the use of volatile and foul-smelling thiols. taylorandfrancis.comtandfonline.comtandfonline.com

The reaction typically proceeds in two steps. First, the organic halide reacts with thiourea to form an S-alkylisothiouronium salt. tandfonline.comarkat-usa.org This intermediate is then hydrolyzed under basic conditions to generate the corresponding thiol or thiolate in situ, which can then react with another molecule of the organic halide to form a symmetrical thioether. tandfonline.comarkat-usa.org This method can also be adapted for the synthesis of unsymmetrical thioethers by adding a different organic halide in the second step. arkat-usa.org

The reaction conditions can be optimized by the choice of base and solvent. For instance, potassium carbonate has been shown to be an efficient base in some cases. tandfonline.com The use of aqueous micelles, with surfactants like Triton X-10, has also been demonstrated to facilitate the reaction, providing an environmentally benign protocol. tandfonline.comresearchgate.net

Advanced Synthetic Techniques for Compound Elaboration

Advanced synthetic strategies for this compound and its analogues are pivotal for detailed biochemical and mechanistic investigations. These techniques focus on controlling stereochemistry and introducing isotopic labels to trace metabolic pathways.

Stereoselective Synthesis Considerations (e.g., E/Z isomerism of oxime)

The geometry of the oxime functional group is a critical aspect of its chemistry and biological activity. Oximes can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=N double bond. In the context of this compound, this isomerism is particularly significant as it is an intermediate in the biosynthesis of glucosinolates, which are naturally occurring plant secondary metabolites. nih.govkegg.jp

All naturally occurring glucosinolates feature a (Z)-thiohydroximate function, indicating that the biosynthetic pathway is highly stereoselective. researchgate.netacademie-sciences.frcore.ac.uk The initial step in this pathway involves the conversion of chain-elongated amino acids, such as dihomomethionine (B12077338), into the corresponding aldoxime, this compound. nih.govnih.gov This conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79F1 in Arabidopsis thaliana, which establishes the required (Z)-configuration for subsequent steps in glucosinolate formation. nih.govnih.gov

In contrast to the precise stereocontrol observed in biosynthesis, standard chemical synthesis of aldoximes often yields a mixture of (E) and (Z) isomers. tubitak.gov.trmdpi.com The ratio of these isomers can be influenced by various factors, including the reaction conditions, solvents, and the nature of the reagents used. tubitak.gov.tr Achieving stereoselective control to favor one isomer, particularly the biologically relevant (Z)-isomer, is a key challenge in the chemical synthesis of this compound and related compounds.

Several strategies have been developed to control the E/Z isomer ratio in oxime synthesis, which can be applied to this compound:

Kinetic vs. Thermodynamic Control: The isomer ratio can be dependent on temperature and reaction time. Often, one isomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). Adjusting reaction conditions can favor the desired isomer. mdpi.com

Catalyst-Mediated Synthesis: Specific catalysts can direct the stereochemical outcome of the oximation reaction. For example, certain metal salts or organocatalysts can promote the formation of one isomer over the other.

Route-Divergent Synthesis: It is possible to design synthetic pathways that selectively lead to either the (E) or (Z) isomer. For instance, one study demonstrated that by altering the sequence of assembling the final molecule, high selectivity for either the E- or Z-oxime could be achieved with yields exceeding 94%. tsijournals.com

Post-Synthesis Isomerization: A mixture of isomers can be converted to the more stable isomer, often the (E)-isomer, through treatment with acid under anhydrous conditions. kegg.jp For the (Z)-isomer, specialized methods like photochemical isomerization or complexation-based separation might be required. researchgate.net

The table below summarizes findings from studies on controlling oxime isomerism, which illustrate the principles applicable to synthesizing specific isomers of this compound.

| Method/Conditions | Substrate Type | Resulting E/Z Ratio | Key Finding | Reference |

|---|---|---|---|---|

| Route-Divergent Synthesis (Method A vs. Method B) | Aryl Ketone Derivative | >96% E or >94% Z | The synthetic pathway dictates the stereochemical outcome, allowing for high selectivity for either isomer. | tsijournals.com |

| Reaction with Hydroxylamine Hydrochloride | Acyclic Keto Esters | Variable (e.g., 50:50 to 100% E) | The E/Z ratio is influenced by intramolecular interactions and steric hindrance relative to other functional groups. | tubitak.gov.tr |

| Alkylation-Elimination with Dichloro Ester | N4-acetylcytosine | 6.1 : 1 (Z:E) | The choice of alkylating agent and base can significantly improve the Z-selectivity in the synthesis of nucleoside analogues. | nih.gov |

| Catalytic Cross-Metathesis | Trisubstituted Alkenes | Up to 95:5 (Z:E) | Specific molybdenum or ruthenium catalysts can achieve high kinetic control over the geometry of the resulting double bond. | nih.gov |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards for quantitative analysis. nih.govgeneralmetabolics.com The synthesis of deuterated and other isotopically labeled analogues of this compound is crucial for understanding its role in the complex biosynthetic network of glucosinolates. researchgate.netmdpi.com

The primary applications for labeled this compound and its precursors include:

Mechanistic Elucidation: Tracking the fate of isotopes (e.g., ¹³C, ¹⁵N, ²H) from a precursor amino acid like dihomomethionine through to the final glucosinolate product helps to confirm the sequence of intermediates and understand the enzymatic transformations involved. nih.govnih.govrsc.org

Metabolic Flux Analysis: Stable isotope labeling allows researchers to quantify the flow of metabolites through the glucosinolate pathway, providing insights into its regulation and interaction with other metabolic networks. mdpi.com

Quantitative Analysis: Deuterated or ¹³C-labeled compounds are widely used as internal standards in mass spectrometry (MS)-based analytical methods. researchgate.net This allows for the accurate quantification of native this compound and related metabolites in plant tissues.

The synthesis of labeled this compound is typically achieved by providing a labeled precursor to a biological system capable of performing the necessary conversion. For example, synthetic dihomomethionine labeled with ¹⁴C has been fed to microsomal preparations from oilseed rape (Brassica napus) to produce labeled this compound, which was subsequently identified by comparison with an authenticated synthetic standard. nih.gov

Several approaches to synthesizing labeled precursors for glucosinolate research have been reported:

| Labeled Compound Synthesized | Isotopic Label(s) | Synthetic Approach | Application | Reference |

|---|---|---|---|---|

| [1-14C]Dihomomethionine | 14C | Multi-step chemical synthesis. | Biosynthetic pathway investigation in Brassica napus. | nih.gov |

| [glucose-13C6]Glucoerucin | 13C | Coupling of [13C6]-thioglucose with the corresponding hydroximoyl chloride, followed by sulfation. | Internal standard for isotopic dilution LC-MS analysis and metabolic studies. | researchgate.net |

| [phenyl-2H5]Gluconasturtiin | ²H (D) | Synthesis from [phenyl-2H5]hydrocinnamaldoxime. | Internal standard for analyzing glucosinolates and their metabolites in human blood. | researchgate.net |

| [1-13C] and [1-15N]DL-homophenylalanine | 13C, 15N | A key Neber rearrangement using labeled sodium cyanide. | Studies on the biosynthesis of phenylethyl glucosinolate. | researchgate.net |

| [1′-2H,6′-2H2]Desulfogluconasturtiin | ²H (D) | Utilizes a synthesized deuterated thio-glucose fragment. | Internal standard for MS-based analytical methods. | researchgate.net |

These examples highlight a common strategy: the chemical synthesis of a key building block (e.g., an amino acid or a sugar) with the desired isotopic label, followed by enzymatic or further chemical steps to assemble the final, complex molecule. nih.govresearchgate.net This approach provides the specifically labeled compounds necessary to probe the intricate details of glucosinolate biosynthesis and metabolism, where this compound stands as a key intermediate.

Chemical Reactivity, Transformation, and Mechanistic Investigations

Reactivity of the Oxime Functional Group

The C=N-OH moiety, characteristic of an aldoxime, is a versatile functional group capable of undergoing a wide array of chemical transformations.

Oximes, including 5-Methylthiopentanaldoxime, are recognized as ambidentate nucleophiles, capable of reacting with electrophiles at either the oxygen or the nitrogen atom. acs.org The predominant pathway, whether O- or N-functionalization, is influenced by the nature of the electrophile, the reaction conditions, and the presence of catalysts.

O-Alkylation/Arylation: The reaction of the oxime with alkylating or arylating agents typically occurs at the oxygen atom, yielding O-substituted oxime ethers. This is the more common pathway, especially when using alkyl halides or sulfates in basic media. acs.org For instance, treatment of this compound with an alkyl halide (R-X) in the presence of a base would lead to the corresponding O-alkyl ether. Metal-catalyzed cross-coupling reactions have expanded the scope of O-arylation, using reagents like arylboronic acids with copper catalysts. acs.org

N-Alkylation/Arylation: While less frequent, N-alkylation can occur as a side reaction. acs.org Certain reaction conditions can favor the formation of nitrones through N-functionalization. For example, the reaction between oximes and electron-poor alkenes in the absence of a base can lead to nucleophilic attack from the nitrogen atom. researchgate.net

The choice of catalyst and reagents is crucial in directing the selectivity of the functionalization, as summarized in the table below.

| Functionalization Type | Reagent Class | Typical Catalyst/Conditions | Product |

| O-Alkylation | Alkyl Halides, Sulfates | Basic media (e.g., NaOH, K₂CO₃) | O-Alkyl Oxime Ether |

| O-Allylation | Allylic Carbonates | Palladium or Iridium catalysts | O-Allyl Oxime Ether |

| O-Arylation | Arylboronic Acids | Copper(II) Acetate, Pyridine | O-Aryl Oxime Ether |

| O-Arylation | Aryl Halides | Palladium catalysts | O-Aryl Oxime Ether |

| N-Alkylation (Nitrones) | Electron-poor Alkenes | Absence of base | Nitrone |

Table 1: Summary of O- and N-Functionalization Reactions of Oximes.

The Beckmann rearrangement is a classic and powerful transformation of oximes into amides, typically catalyzed by acid. wikipedia.org For an aldoxime like this compound, this reaction would involve the migration of the hydrogen atom to the nitrogen, which is an uncommon pathway. acs.org More frequently, aldoximes undergo fragmentation or dehydration to form nitriles under Beckmann conditions. acs.orgunacademy.com

However, various catalytic systems have been developed to facilitate the rearrangement of aldoximes to primary amides. researchgate.net The reaction is initiated by the activation of the hydroxyl group, often through protonation by an acid (e.g., sulfuric acid, polyphosphoric acid) or conversion to a better leaving group by reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org The group positioned anti to the leaving group then migrates to the nitrogen atom. In the case of this compound, this would theoretically yield N-(5-methylthiopentyl)formamide, though the formation of 5-methylthiopentanenitrile is a significant competing pathway. unacademy.com

| Reaction | Catalyst/Reagent | Primary Product from Aldoxime | Reference |

| Beckmann Rearrangement | Strong Acids (H₂SO₄, PPA) | Primary Amide or Nitrile | wikipedia.org |

| Beckmann Rearrangement | PCl₅, SOCl₂ | Primary Amide or Nitrile | wikipedia.org |

| Dehydration/Fragmentation | Cyanuric Chloride, ZnCl₂ | Nitrile | wikipedia.orgacs.org |

| Catalytic Rearrangement | Various Metal Catalysts | Primary Amide | researchgate.net |

Table 2: Conditions and Products of Beckmann-type Reactions for Aldoximes.

The oxime group can be oxidized to form a corresponding iminoxyl radical (also known as an oxime radical). acs.org This transformation can be initiated photochemically or through chemical one-electron oxidation. acs.org The formation of the radical can proceed through two primary mechanisms depending on the oxime's oxidation potential: an electron transfer-proton transfer (ET-PT) sequence or a direct hydrogen atom transfer (HAT) from the hydroxyl group. acs.org

Once formed, the this compound-derived iminoxyl radical is a reactive intermediate. acs.org Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, it can participate in various subsequent reactions. nih.gov These include intramolecular cyclizations, hydrogen atom abstractions, and dimerization. nih.govbeilstein-journals.org The reactivity of iminoxyl radicals is a cornerstone of several synthetic methodologies, often leading to the formation of new C-O or C-N bonds. nih.gov For example, intramolecular 1,5-HAT within the radical could lead to a C-centered radical, which can be trapped or undergo further reactions. beilstein-journals.org

The oxime functional group is susceptible to both reduction and oxidation reactions, providing pathways to other important functional groups.

Reduction: The reduction of aldoximes is a reliable method for the synthesis of primary amines. wikipedia.org Reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a metal catalyst), or sodium metal can effectively reduce the C=N-OH group. wikipedia.orgbyjus.com For this compound, reduction would yield 1-amino-5-methylthiopentane. Enzymatic reductions of oximes to imines, which subsequently hydrolyze to aldehydes, have also been documented. nih.gov

Oxidation: Oximes can be cleaved oxidatively to regenerate the parent carbonyl compound. acs.org Various metal-mediated methods exist for this transformation, which is often referred to as deoximation. acs.org This process converts this compound back to 5-methylthiopentanal. Furthermore, oxidation of aldoximes can also lead to the formation of nitro compounds under specific conditions, such as with sodium perborate (B1237305) in acetic acid. wikipedia.org

| Transformation | Reagent/Method | Product | Reference |

| Reduction | LiAlH₄, NaBH₄ | Primary Amine | wikipedia.org |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Amine | wikipedia.org |

| Enzymatic Reduction | Liver Microsomes, NADH/NADPH | Imine (then Aldehyde) | nih.gov |

| Oxidative Cleavage | Metal-mediated oxidants | Aldehyde | acs.org |

| Oxidation | Sodium Perborate/Acetic Acid | Nitroalkane | wikipedia.org |

Table 3: Common Reduction and Oxidation Reactions of the Oxime Moiety.

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage within the alkyl chain of this compound introduces another dimension of reactivity, particularly in the realm of modern synthetic methods focused on C-H bond functionalization.

The direct functionalization of otherwise unactivated C-H bonds is a powerful tool for streamlining synthetic routes. pku.edu.cn Thioethers have emerged as effective directing groups in transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net The sulfur atom can coordinate to a metal center (e.g., palladium, rhodium), delivering the catalyst to a specific C-H bond within the molecule, thereby enabling regioselective functionalization. pku.edu.cnresearchgate.net

In the context of this compound, the thioether moiety can direct the functionalization of C-H bonds at various positions along the pentyl chain. This is known as remote C-H functionalization. rsc.orgdntb.gov.ua Depending on the catalyst and reaction conditions, it is possible to achieve arylation, acylation, or acetoxylation at positions beta, gamma, or delta to the sulfur atom. researchgate.net For example, a palladium-catalyzed process could introduce an aryl group at the C4 position of the pentyl chain through the formation of a stable palladacycle intermediate. researchgate.net This strategy avoids the need for pre-functionalized starting materials and offers an atom-economical approach to creating more complex molecular architectures. pku.edu.cn

C-S Bond Activation and Cleavage

The carbon-sulfur (C-S) bond in this compound is a key feature influencing its reactivity, particularly in biological systems where it serves as a precursor in the biosynthesis of aliphatic glucosinolates. nih.govcore.ac.uk The activation and subsequent transformation of this bond are central to the generation of diverse sulfur-containing defense compounds in plants like Arabidopsis thaliana. nih.govnih.gov

In the biosynthesis of glucosinolates, this compound, derived from the amino acid dihomomethionine (B12077338), undergoes a series of enzymatic transformations. nih.govbac-lac.gc.ca While the entire carbon backbone is typically retained in the initial stages, the sulfur atom and its associated methyl group are subject to modification. The conversion of this compound to downstream products like 4-methylthiobutyl glucosinolate involves enzymatic steps that, while not cleaving the C-S bond in the sense of fragmentation, modify the chemical environment around it. bac-lac.gc.ca

However, the concept of C-S bond cleavage is highly relevant to the broader chemistry of thioethers and related compounds. Modern synthetic chemistry offers various methods for C-S bond activation and cleavage, which provide a framework for understanding the potential reactivity of this compound outside of its biological context. These methods often rely on photoredox catalysis or transition metal complexes. unipr.itnih.govorganic-chemistry.org For instance, visible-light-triggered photoredox catalysis can be used to cleave C-S bonds in benzylic thioethers to generate carbocations under neutral conditions, which can then form new C-C or C-N bonds. unipr.it Similarly, palladium-NHC (N-heterocyclic carbene) precatalysts have been shown to effectively mediate the selective cleavage of C-S bonds in aryl sulfides for cross-coupling reactions. organic-chemistry.org

In a biological context, the ultimate breakdown of glucosinolates, derived from this compound, can lead to isothiocyanates through reactions that do involve C-S bond cleavage. This breakdown is often initiated by myrosinase enzymes upon tissue damage. Furthermore, studies on other organosulfur compounds, such as isethionate, have detailed enzymatic mechanisms for C-S bond cleavage. The enzyme isethionate sulfite-lyase, a glycyl radical enzyme, directly catalyzes the cleavage of a C-S bond to produce acetaldehyde (B116499) and sulfite. nih.gov Such studies provide mechanistic paradigms for how C-S bonds in molecules like this compound could be cleaved.

Oxidation States of Sulfur

The sulfur atom in this compound exists in a reduced state, which is characteristic of a thioether. The oxidation state of sulfur can be determined by considering the electronegativity of the atoms it is bonded to. libretexts.org In the thioether group (R-S-CH₃), the sulfur is bonded to two carbon atoms. Since carbon is slightly more electronegative than sulfur, for the purpose of assigning formal oxidation states, the electrons in the C-S bonds are typically assigned to carbon. However, a more common convention assigns an oxidation state of -2 to sulfur in thioethers, similar to oxygen in ethers. libretexts.orgresearchgate.net

The chemical transformations of this compound and its derivatives prominently feature changes in the oxidation state of the sulfur atom. This is a critical step in the biosynthesis of certain glucosinolates. For example, this compound is a precursor to 4-methylthiobutyl glucosinolate. nih.gov This glucosinolate can then be oxidized to form 4-methylsulfinylbutyl glucosinolate, also known as glucoraphanin. nih.govbac-lac.gc.ca This transformation involves the oxidation of the sulfur atom from a thioether to a sulfoxide (B87167).

The change in the oxidation state of sulfur can be summarized as follows:

Thioether (in this compound and 4-methylthiobutyl glucosinolate) : The sulfur atom is in a -2 oxidation state.

Sulfoxide (in 4-methylsulfinylbutyl glucosinolate) : The sulfur atom is oxidized to a 0 oxidation state.

This oxidation is a key biosynthetic modification. Sulfur can exist in a wide range of oxidation states, from -2 (in sulfides/thioethers) to +6 (in sulfates). genome.jpvedantu.com The ability of the sulfur atom in the methionine-derived side chain to undergo oxidation is fundamental to the chemical diversity of glucosinolates. Experimental techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy can be used to probe the oxidation states of sulfur in complex molecules, providing direct evidence for these transformations. stackexchange.com

Comprehensive Mechanistic Studies of Chemical Transformations

Experimental Approaches to Elucidating Reaction Mechanisms

Understanding the complex transformations of this compound requires a variety of experimental techniques designed to probe reaction mechanisms. mckgroup.org These approaches are crucial for identifying intermediates, determining reaction kinetics, and understanding the role of catalysts, particularly enzymes like cytochromes P450. nih.gov

Key experimental approaches include:

Recombinant Enzyme Studies: A primary method for studying the biosynthesis of glucosinolates from this compound involves the use of recombinant enzymes. nih.gov Scientists express specific enzymes, such as CYP79F1 from Arabidopsis thaliana, in host systems like E. coli. nih.gov By providing the purified enzyme with its substrate (e.g., dihomomethionine to produce this compound) and necessary co-factors, researchers can confirm the enzyme's specific function and characterize the product. nih.govuniprot.org This approach was used to demonstrate that CYP79F1 catalyzes the conversion of dihomomethionine to this compound. nih.gov

Mutant Analysis: The use of genetic mutants in organisms like Arabidopsis is a powerful tool. By knocking out or suppressing the gene for a specific enzyme, researchers can observe the metabolic consequences. For example, transgenic A. thaliana with cosuppression of CYP79F1 showed reduced levels of aliphatic glucosinolates and an accumulation of the precursor dihomomethionine, confirming the enzyme's role in the pathway. nih.gov Similarly, studying mutants of CYP83A1, an enzyme that metabolizes aldoximes, revealed an accumulation of this compound, clarifying its position as a substrate for this enzyme. researchgate.netresearchgate.net

Isotope Labeling and Crossover Experiments: Isotope labeling is a classic technique to trace the fate of atoms through a reaction pathway. encyclopedia.pub By synthesizing a substrate with a stable isotope (e.g., ¹³C, ¹⁵N, ³⁴S, or ²H), one can follow the label into the product using mass spectrometry or NMR spectroscopy. This can reveal whether a bond is broken or formed and can distinguish between intermolecular and intramolecular mechanisms. encyclopedia.pub While specific crossover experiments on this compound are not widely reported, this technique is fundamental to mechanistic studies in biochemistry. encyclopedia.pub

Kinetic Studies: Analyzing reaction rates under varying conditions (substrate concentration, temperature, pH) provides insight into the reaction mechanism, including the identification of the rate-determining step. ethz.chrsc.org For enzyme-catalyzed reactions, determining kinetic parameters like Kₘ and k꜀ₐₜ for enzymes such as CYP79F1 and CYP83A1 with respect to this compound and related substrates helps to quantify their efficiency and substrate preference. nih.gov

The table below summarizes key experimental findings related to the enzymatic transformations of this compound.

| Enzyme | Organism | Experimental Approach | Key Finding |

| CYP79F1 | Arabidopsis thaliana | Recombinant expression in E. coli; analysis of cosuppression mutants | Catalyzes the N-hydroxylation of dihomomethionine to form this compound. nih.gov |

| CYP83A1 | Arabidopsis thaliana | Analysis of cyp83a1 mutants | Metabolizes this compound; mutants accumulate this substrate, indicating it's a key step in glucosinolate biosynthesis. researchgate.netresearchgate.net |

Computational Probes of Reaction Pathways and Transition States

Alongside experimental methods, computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound at a molecular level. These in silico approaches can model reaction pathways, calculate the energies of intermediates and transition states, and offer insights that are difficult or impossible to obtain through experiments alone.

Key computational approaches include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to model the electronic structure of molecules and compute the geometries and energies of reactants, products, and transition states. This allows for the calculation of activation energies, providing a theoretical basis for reaction rates. For the transformations of this compound, DFT could be used to model the active site of enzymes like CYP79F1 and explore the step-by-step mechanism of N-hydroxylation or the subsequent C-S bond modifications. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a substrate when it binds to the active site of an enzyme. Docking this compound into the crystal structure or a homology model of an enzyme like CYP83A1 can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for substrate recognition and catalysis. nih.gov This can help explain enzyme specificity and guide site-directed mutagenesis experiments.

Hybrid QM/MM Methods: For large systems like enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective. researchgate.net In this approach, the reactive center (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the simulation of enzymatic reactions in their native environment. A QM/MM study of the CYP450-catalyzed conversion of this compound could elucidate the precise mechanism of oxygen activation and transfer. nih.govresearchgate.netmdpi.com

The table below outlines how computational methods can be applied to study the reactivity of this compound.

| Computational Method | Application to this compound | Potential Insights |

| Molecular Docking | Simulating the binding of this compound into the active site of CYP83A1. | Identify key amino acid residues responsible for substrate binding and orientation; explain substrate specificity. nih.gov |

| Density Functional Theory (DFT) | Calculating the reaction profile for the oxidation of the sulfur atom in a model system. | Determine the activation energy for thioether-to-sulfoxide conversion; understand the electronic factors governing the reaction. |

| QM/MM Simulations | Modeling the entire catalytic cycle of CYP79F1 converting dihomomethionine to this compound. | Elucidate the multi-step reaction pathway, characterize short-lived intermediates, and visualize the role of the heme-iron center. nih.govresearchgate.net |

Derivatives and Structural Analogues of 5 Methylthiopentanaldoxime

Design Principles for Structural Modification

The design of new analogues of 5-Methylthiopentanaldoxime is based on a number of established principles in medicinal chemistry. These principles guide the modification of the lead compound to explore the chemical space and to potentially enhance its activity, selectivity, or metabolic stability.

Variation of the Alkyl Chain Length and Substitution Patterns

The length and substitution of the alkyl chain in a molecule can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In a homologous series, where compounds differ only by the number of repeating methylene (B1212753) (-CH2-) units, physical properties like boiling point and, to some extent, biological activity often show a gradual change with increasing chain length. wikipedia.org For aliphatic oxime derivatives, the biological activity has been shown to be dependent on the number of carbon atoms in their alkyl chains.

Systematic variation of the alkyl chain of this compound can be undertaken to probe the optimal length for a specific biological target. This can involve the synthesis of a homologous series of S-methylthio-aldoximes, for instance, by varying the number of methylene groups in the chain.

| Compound Name | Alkyl Chain Length |

| 4-Methylthiobutanaldoxime | 4 |

| This compound | 5 |

| 6-Methylthiohexanaldoxime | 6 |

| 7-Methylthioheptanaldoxime | 7 |

Furthermore, the introduction of substituents, such as methyl or other small alkyl groups, onto the carbon backbone can create chiral centers and introduce steric hindrance, which can affect the binding affinity and selectivity of the molecule to its target.

Modifications of the Terminal Methylthio Group

The terminal methylthio group is another key site for structural modification. The sulfur atom and the adjacent methyl group can be altered to influence the electronic properties, polarity, and metabolic stability of the compound.

Potential modifications include:

Oxidation of the sulfur atom: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This increases the polarity of the molecule and can alter its hydrogen bonding capabilities.

Replacement of the methyl group: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to explore the impact of steric bulk on activity.

Isosteric replacement of the sulfur atom: The sulfur atom can be replaced by other atoms or groups with similar steric and electronic properties, such as oxygen (to form a methoxy (B1213986) group) or a methylene group. Such isosteric replacements can significantly alter the metabolic fate and biological activity of the compound.

Derivatization of the Oxime Functionality (e.g., Oxime Ethers)

The oxime functional group is a versatile handle for derivatization, with oxime ethers being a prominent class of derivatives. The synthesis of oxime ethers can be achieved by reacting the oxime with an appropriate alkylating agent. google.com This modification can have a profound impact on the compound's properties:

Increased lipophilicity: The conversion of the polar hydroxyl group of the oxime to an ether linkage generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes.

Modulation of biological activity: The nature of the group attached to the oxime oxygen can significantly influence the biological activity. For example, in other classes of compounds, the introduction of an oxime ether moiety has been shown to confer or enhance anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com

Metabolic stability: The oxime ether linkage can alter the metabolic stability of the compound compared to the parent oxime.

A general scheme for the synthesis of oxime ethers involves the reaction of the aldoxime with an alkyl halide in the presence of a base.

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of this compound would follow established synthetic routes for aldoximes and their derivatives. The parent aldoxime is typically prepared by the condensation of the corresponding aldehyde with hydroxylamine (B1172632). wikipedia.orgnih.gov For this compound, the starting material would be 5-methylthiopentanal.

The synthesis of a homologous series of S-methylthio-aldoximes would involve the preparation of the corresponding ω-(methylthio)alkanals. These can be synthesized through various methods, for example, by the reaction of the corresponding ω-haloalkanal with sodium thiomethoxide.

The synthesis of oxime ethers can be achieved by O-alkylation of the parent oxime. acs.org A general method for the synthesis of oxime esters involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the oxime and a carboxylic acid. researchgate.net

The characterization of newly synthesized analogues would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the successful incorporation of the modifications.

Infrared (IR) spectroscopy: To identify the presence of key functional groups, such as the C=N and N-O stretches of the oxime or oxime ether.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compounds.

Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Structure-Activity Relationship Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, these studies would involve synthesizing a library of related compounds with systematic variations and evaluating their activity in a relevant biological assay.

In the context of glucosinolate biosynthesis, this compound is a known intermediate. researchgate.netbac-lac.gc.ca SAR studies could involve investigating how structural modifications affect the compound's ability to act as a substrate for the enzymes involved in this pathway, such as cytochrome P450s. bac-lac.gc.ca For example, a study on the substrate specificity of enzymes in the glucosinolate biosynthetic pathway involved the synthesis of a range of dihomomethionine (B12077338) analogues and subsequent competition assays to build a model of the enzyme's active site. open.ac.uk

A hypothetical SAR study for a series of this compound analogues could involve the following steps:

Synthesis of a focused library of analogues: This would include variations in the alkyl chain length, modifications to the methylthio group, and derivatization of the oxime functionality as described in section 5.1.

Biological evaluation: The synthesized compounds would be tested for their activity in a relevant assay. This could be an enzyme inhibition assay, a cell-based assay, or an in vivo model, depending on the therapeutic area of interest.

Data analysis: The biological activity data would be correlated with the structural features of the compounds to identify key structural requirements for activity.

Theoretical and Computational Chemistry Studies of 5 Methylthiopentanaldoxime

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 5-methylthiopentanaldoxime. unige.chmdpi.com DFT calculations can predict a variety of molecular properties with a high degree of reliability. nih.govund.edu

These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information can be derived. For instance, vibrational frequency analysis can be performed to predict the infrared spectrum of the molecule, which can be a valuable tool for its experimental identification. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the molecule's stability and its behavior in chemical reactions.

A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would be obtained from actual DFT calculations using a specific functional and basis set.

| Property | Calculated Value |

| Total Energy (Hartree) | -789.123456 |

| Dipole Moment (Debye) | 2.54 |

| Rotational Constants (GHz) | A: 2.134, B: 0.456, C: 0.412 |

| Polarizability (a.u.) | 89.7 |

This table is interactive. Users can sort the data by clicking on the column headers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. Theoretical calculations can generate visualizations of these orbitals, providing a clear picture of the regions of high electron density.

Below is a hypothetical table of frontier orbital energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.15 |

| HOMO-LUMO Gap | 7.40 |

This table is interactive. Users can sort the data by clicking on the column headers.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the charge distribution within a molecule and understanding the nature of its chemical bonds. uni-muenchen.denih.gov NBO analysis partitions the electron density into localized bonds, lone pairs, and Rydberg orbitals, providing a picture that closely aligns with Lewis structures. uni-muenchen.deustc.edu.cn This method allows for the calculation of natural atomic charges, which give a more chemically intuitive representation of charge distribution than other methods.

By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can also provide insights into intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. joaquinbarroso.comresearchgate.net For this compound, NBO analysis could elucidate the polarity of the C=N and N-O bonds in the oxime group, as well as the influence of the methylthio group on the electronic structure of the molecule.

A hypothetical table of NBO charges on selected atoms of this compound is shown below.

| Atom | NBO Charge (e) |

| S | -0.15 |

| C (of CH) | 0.25 |

| N | -0.30 |

| O | -0.55 |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational landscape over time. plos.orgnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to identify the most stable conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape can significantly influence its biological activity.

By analyzing the MD trajectory, various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand the local environment of specific atoms. The results of MD simulations can provide a detailed picture of the conformational preferences of this compound in different environments, such as in a vacuum or in a solvent.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult or impossible to obtain experimentally. walisongo.ac.idsumitomo-chem.co.jp

A key aspect of studying a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. pressbooks.pub Computational methods can be used to locate transition state structures and verify them by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. rsc.org

Once the reactants, products, and transition state have been identified, the entire reaction pathway can be mapped out by calculating the intrinsic reaction coordinate (IRC). The IRC connects the transition state to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. For reactions involving this compound, such as its formation or its participation in subsequent chemical transformations, these computational methods could provide a fundamental understanding of the underlying mechanisms.

Catalytic Effects and Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of this compound is a critical step in the formation of aliphatic glucosinolates in certain plants, such as Arabidopsis thaliana. nih.gov Theoretical and computational studies, complemented by experimental work, have elucidated the specific enzymatic processes involved. The primary enzyme responsible for this conversion is a cytochrome P450, specifically CYP79F1. nih.govnih.gov

The reaction catalyzed by CYP79F1 can be represented as: L-dihomomethionine + 2 O₂ + 2 reduced [NADPH-hemoprotein reductase] → (E)-5-(methylsulfanyl)pentanal oxime + CO₂ + 3 H₂O + 2 oxidized [NADPH-hemoprotein reductase] + 2 H⁺. uniprot.org

Computational models and substrate-specificity studies have been crucial in understanding the enzyme-substrate interactions. Studies using recombinant CYP79F1 have determined its affinity for various chain-elongated methionine derivatives. These investigations show that CYP79F1 is highly specific for short-chain substrates. nih.gov While it efficiently metabolizes dihomomethionine (B12077338) and trihomomethionine (B1262797), it does not act on long-chain derivatives. nih.govnih.gov This specificity is critical for the production of the specific profile of glucosinolates found in the plant. nih.gov Knockout mutant studies, such as the bus1-1f mutant in Arabidopsis, confirm this function; these mutants lack short-chain aliphatic glucosinolates and accumulate the precursor amino acids, demonstrating the essential role of CYP79F1. nih.gov

The interaction between the enzyme and its substrate is governed by the active site's architecture, which accommodates the specific side chain of the amino acid. While detailed crystal structures and dynamic simulations of the CYP79F1-dihomomethionine complex are subjects of ongoing research, the substrate affinities provide indirect evidence of the active site's topology. The binding of the substrate positions the amino group for the multi-step oxidation process. The interplay between the enzyme and substrate can also involve conformational changes in the substrate upon binding. aps.org

Table 1: Substrate Specificity of Recombinant CYP79F1 This interactive table summarizes the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km value corresponds to a higher affinity of the enzyme for the substrate.

| Substrate | Product | Km (μM) | Source |

| Dihomomethionine | This compound | 34 | uniprot.org |

| Trihomomethionine | 6-Methylthiohexanaldoxime | 37 | uniprot.org |

| Tetrahomomethionine | 7-Methylthioheptanaldoxime | 194 | uniprot.org |

| Pentahomomethionine | 8-Methylthiooctanaldoxime | 216 | uniprot.org |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, utilizing computational chemistry and machine learning, offers powerful tools to forecast the chemical reactivity and selectivity of molecules like this compound. rsc.org Traditional methods for predicting reaction outcomes can be computationally expensive and time-consuming. mit.edu Modern predictive models, however, can rapidly assess potential reaction pathways, transition states, and product distributions. mit.eduarocjournal.com

The reactivity of an aldoxime is diverse; the N-O bond can undergo fragmentation, and the C=N bond can participate in various additions and cycloadditions. nsf.gov Predictive models can help to understand which reaction pathway is favored under specific conditions. These models are typically built on large datasets of known chemical reactions and molecular properties. neurips.ccnips.cc

For a molecule like this compound, key aspects of its reactivity that can be modeled include:

Nucleophilicity: The oxygen and nitrogen atoms of the oxime group possess lone pairs of electrons, making them potential nucleophiles. nsf.gov

Electrophilicity: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. nsf.gov

Radical Formation: Homolytic cleavage of the N-O bond can generate iminyl radicals, which can undergo further reactions. nsf.gov

Hydrolysis: The stability of the oxime to hydrolysis can be predicted based on molecular descriptors. nsf.gov

These models often rely on calculating a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. By establishing a relationship between these descriptors and observed reactivity, the behavior of new or unstudied compounds can be predicted. mdpi.comresearchgate.net For instance, models can predict the likelihood of a molecule yielding reactive metabolites. mdpi.com Recent advancements even allow for the prediction of reaction transition states with high accuracy in seconds, a task that previously required immense computational power. mit.edu

Machine Learning Applications in Chemical Research

Machine learning (ML) has become a cornerstone of modern chemical research, providing a powerful alternative to traditional methods for predicting chemical reactions and properties. arocjournal.com ML algorithms can analyze vast datasets to identify complex patterns and relationships between a molecule's structure and its reactivity, which are often difficult to decipher through conventional means. arocjournal.comneurips.cc

One of the most established ML applications in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov QSAR models are mathematical equations that correlate a molecule's biological activity or chemical reactivity with its structural or physicochemical properties (descriptors). researchgate.net These descriptors can range from simple properties like molecular weight to complex quantum chemical parameters. nih.gov For aldoximes, QSAR models could be developed to predict their reactivity in various transformations, such as their efficiency as catalysts or their potential toxicity based on reactivity. nih.govepa.gov The predictive power of a QSAR model is heavily dependent on the quality of the training data and rigorous validation. acs.org

Beyond QSAR, more sophisticated ML architectures like neural networks are being employed. arocjournal.com Neural networks, inspired by the human brain, consist of interconnected nodes that process chemical information and can be trained to predict reaction outcomes with high accuracy. arocjournal.com A significant advantage of neural networks is their ability to handle highly complex, non-linear relationships in the data. arocjournal.com

A cutting-edge application is the use of transformer models, adapted from natural language processing, to "translate" a set of reactants and reagents into their corresponding products. rsc.org These models can learn the "language" of chemical reactions from databases and predict the outcomes of enzymatic transformations with remarkable accuracy by interpreting not just the chemical structures (in formats like SMILES) but also textual descriptions of the enzyme and its mutations. rsc.org

Table 2: Overview of Machine Learning Models in Chemical Reactivity Prediction This interactive table provides a summary of different machine learning approaches used to predict chemical properties and reactions.

| Model Type | Typical Input | Predicted Output | Example Application | Source |

| QSAR | Molecular descriptors (e.g., LogP, TPSA, electronic properties) | Biological activity, toxicity, reaction rate | Predicting the estrogenic activity of organic compounds. | nih.gov |

| Neural Networks | Molecular graphs, fingerprints, descriptors | Reaction yields, reaction feasibility, product structure | Predicting reaction outcomes with higher accuracy than other ML models. | arocjournal.com |

| Transformer Models | Reaction SMILES, natural language description of catalysts | Product structure and stereochemistry | Predicting the products of enzymatic reactions, including stereoselectivity. | rsc.org |

| Ranking Models | Pairs of interacting molecular orbitals | Relative productivity of a mechanistic step | Identifying the most likely reaction pathway from many possibilities. | neurips.ccnips.cc |

Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques

The choice of chromatographic technique for the analysis of 5-Methylthiopentanaldoxime is dictated by the compound's physicochemical properties, the complexity of the sample matrix, and the specific research question. Both gas and liquid chromatography offer viable platforms for its separation and detection.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC represents a primary analytical approach. When coupled with mass spectrometry (GC-MS), it provides a high degree of selectivity and structural information, enabling confident identification and quantification.